![molecular formula C5H9NO4 B1266080 Glycine, N-(ethoxycarbonyl)- CAS No. 4596-51-4](/img/structure/B1266080.png)
Glycine, N-(ethoxycarbonyl)-
Overview
Description
Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . Amino acids are the essential components for all metabolic activities and life processes of human beings . Glycine, N-(ethoxycarbonyl)-, is chemically neutral and metabolically inert .
Synthesis Analysis
Glycine and taurine conjugates of 5P-cholanic acids have been synthesized using improved procedures based on the peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline . The conjugates are obtained in chromatographically pure form in yields higher than 90% . A multi-gram scale protocol for the N-acyl amidation of bile acids with glycine and taurine has been successfully developed under continuous flow processing conditions .
Molecular Structure Analysis
Glycine, N-(ethoxycarbonyl)-, contains total 42 bond(s); 17 non-H bond(s), 2 multiple bond(s), 12 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .
Chemical Reactions Analysis
Glycine, N-(ethoxycarbonyl)-, is involved in the synthesis of glycine and taurine conjugates of 5P-cholanic acids . The reaction is invariably incomplete, regardless of the amount of glycine or taurine used, because the water used as a cosolvent hydrolyzed a portion of the mixed anhydride to the free bile acid .
Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .
Scientific Research Applications
Nutritional Science: Dietary Supplements
Research has indicated that Glycine, N-(ethoxycarbonyl)- may have potential as a dietary supplement. Its structure, similar to that of glycine, suggests it could play a role in various metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. This could have implications for managing conditions such as obesity and metabolic diseases .
Safety And Hazards
Glycine, N-(ethoxycarbonyl)-, is combustible and there is a risk of dust explosion . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
2-(ethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVSUZHDJGUDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196667 | |
Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(ethoxycarbonyl)- | |
CAS RN |
4596-51-4 | |
Record name | Glycine, N-(ethoxycarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbethoxyglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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